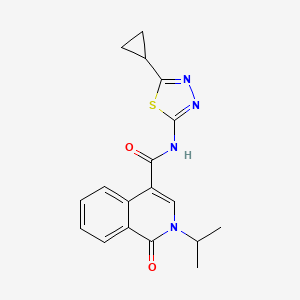

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

The compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 5 and an isoquinoline-derived carboxamide moiety.

Properties

Molecular Formula |

C18H18N4O2S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H18N4O2S/c1-10(2)22-9-14(12-5-3-4-6-13(12)17(22)24)15(23)19-18-21-20-16(25-18)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3,(H,19,21,23) |

InChI Key |

RHGFKZQAVWQNRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The isoquinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of an amino ketone with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The target compound shares structural motifs with several synthesized 1,3,4-thiadiazole derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and reported bioactivities.

Table 1: Comparison of Thiadiazole Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties :

- The cyclopropyl group in the target compound likely enhances metabolic stability compared to bulkier substituents (e.g., benzylthio in 5e and 5j) due to reduced steric hindrance .

- Melting Points : Derivatives with aromatic substituents (e.g., 5j, 138–140°C) exhibit higher melting points than aliphatic variants, correlating with increased crystallinity and intermolecular interactions .

Bioactivity Trends: Anticancer Activity: Compound 8e (), bearing a 3,4,5-trimethoxyphenyl group, showed 55.71% inhibition of PC3 prostate cancer cells at 5 μM. Pesticidal Applications: Thiadiazoles with trifluoromethyl groups (e.g., FOE 5043 in ) exhibit herbicidal activity, suggesting that the target compound’s cyclopropyl group could modulate similar bioactivity through hydrophobic interactions .

Functional Group Analysis

- Thiadiazole Core: All compared compounds share the 1,3,4-thiadiazole ring, known for its electron-withdrawing properties and role in enhancing metabolic resistance .

- Carboxamide vs. Acetamide Linkers: The target compound’s isoquinoline carboxamide may improve binding affinity to kinase targets compared to simpler acetamide linkers (e.g., 5e, 5j) due to π-π stacking interactions .

- Sulfur Substituents : Thioether groups (e.g., benzylthio in 5h) increase lipophilicity (higher XLogP3), whereas the cyclopropyl group balances hydrophobicity and steric demand .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C18H18N4O2S

Molecular Weight : 354.4 g/mol

IUPAC Name : N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

Canonical SMILES : CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4

This compound features a thiadiazole ring, an isoquinoline moiety, and a carboxamide group, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their functions. This interaction can lead to various biological effects, such as:

- Inhibition of microbial growth

- Induction of apoptosis in cancer cells

The exact molecular pathways involved depend on the specific biological context.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. A related compound demonstrated effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 and 15 μg/ml respectively .

Antifungal Activity

The antifungal potential of this compound has also been explored. Thiadiazole derivatives have shown lower inhibitory effects on certain fungi compared to standard antifungal agents like carbendazim .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human tumor cell lines. Notably:

- Cell Line Studies : In studies involving human tumor cell lines (A549, K562, PC-3, T47D), compounds similar to N-(5-cyclopropyl...) exhibited significant cytotoxic effects. For example, one derivative induced cell cycle arrest in the G0/G1 phase and increased reactive oxygen species (ROS) levels in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | Not specified | Induces apoptosis |

| K562 | Not specified | Cell cycle arrest |

| PC-3 | 9.86 | ROS accumulation |

| T47D | Not specified | Apoptosis induction |

Case Studies

Several studies have contributed to understanding the biological activity of compounds related to N-(5-cyclopropyl...). For instance:

- Study on Antitumor Activity : A series of β-Carboline derivatives were synthesized and screened for antitumor activity against multiple cancer cell lines. The findings indicated that certain derivatives effectively suppressed proliferation and migration in cancer cells .

- Thiadiazole Derivative Research : A review highlighted the pharmacological significance of thiadiazole derivatives in drug design and their potential as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.